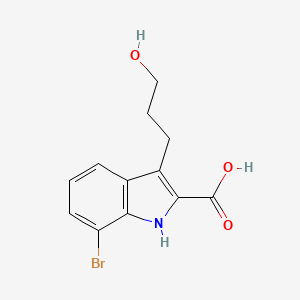
7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid
描述
7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a bromine atom at the 7th position, a hydroxypropyl group at the 3rd position, and a carboxylic acid group at the 2nd position of the indole ring.
属性
分子式 |
C12H12BrNO3 |
|---|---|
分子量 |
298.13 g/mol |
IUPAC 名称 |
7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C12H12BrNO3/c13-9-5-1-3-7-8(4-2-6-15)11(12(16)17)14-10(7)9/h1,3,5,14-15H,2,4,6H2,(H,16,17) |
InChI 键 |
DILXRQASFCPVHB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Br)NC(=C2CCCO)C(=O)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid typically involves multiple steps One common method starts with the bromination of an indole derivative to introduce the bromine atom at the 7th positionFinally, the carboxylic acid group is introduced at the 2nd position through a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis involves similar steps as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a corresponding ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted indole derivatives.
科学研究应用
7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The exact mechanism of action of 7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid is not well-documented. like other indole derivatives, it is likely to interact with various molecular targets, including enzymes and receptors, through its functional groups. The bromine atom, hydroxypropyl group, and carboxylic acid group may contribute to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
7-bromo-1H-indole-2-carboxylic acid: Lacks the hydroxypropyl group.
3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid: Lacks the bromine atom.
7-bromo-3-(3-hydroxypropyl)-1H-indole: Lacks the carboxylic acid group.
Uniqueness
7-bromo-3-(3-hydroxypropyl)-1H-indole-2-carboxylic acid is unique due to the presence of all three functional groups: the bromine atom, hydroxypropyl group, and carboxylic acid group. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


